molecular formula C23H32N2O B085478 alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide CAS No. 13326-45-9

alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide

Cat. No. B085478
CAS RN: 13326-45-9
M. Wt: 352.5 g/mol
InChI Key: GMJGWXRKSXEJIU-UHFFFAOYSA-N
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Description

Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide, also known as SNC-80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist for the delta-opioid receptor and is used in scientific research to study the mechanisms of opioid action and the potential therapeutic applications of delta-opioid agonists.

Mechanism Of Action

Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide acts as a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. Activation of the delta-opioid receptor by alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide leads to the inhibition of neurotransmitter release and the modulation of pain pathways in the central nervous system.

Biochemical And Physiological Effects

Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide has been shown to have analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects and to modulate immune function. Additionally, alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide has been shown to have anxiolytic effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide in lab experiments is its high selectivity for the delta-opioid receptor, which allows for the study of the specific effects of delta-opioid agonists. However, one limitation of using alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental models.

Future Directions

There are several potential future directions for the study of alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide and delta-opioid agonists. One area of research is the development of new delta-opioid agonists with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of the potential use of delta-opioid agonists in the treatment of chronic pain and other conditions. Additionally, the role of delta-opioid receptors in immune function and inflammation is an area of active research.

Synthesis Methods

The synthesis of alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide involves several steps, including the reaction of 1-naphthaleneacetic acid with isopropylamine to form the corresponding amide. This amide is then reacted with 3-piperidinopropyl chloride to form the final product, alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide. The synthesis of alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide is used in scientific research to study the mechanisms of opioid action and the potential therapeutic applications of delta-opioid agonists. It has been shown to have analgesic effects in animal models of pain and is being investigated for its potential use in the treatment of chronic pain.

properties

CAS RN

13326-45-9

Product Name

alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

2-naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanamide

InChI

InChI=1S/C23H32N2O/c1-18(2)23(22(24)26,14-9-17-25-15-6-3-7-16-25)21-13-8-11-19-10-4-5-12-20(19)21/h4-5,8,10-13,18H,3,6-7,9,14-17H2,1-2H3,(H2,24,26)

InChI Key

GMJGWXRKSXEJIU-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

Canonical SMILES

CC(C)C(CCCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

synonyms

α-Isopropyl-α-(3-piperidinopropyl)-1-naphthaleneacetamide

Origin of Product

United States

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